molecular formula C17H17F3N4O B2894074 4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE CAS No. 821767-83-3

4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B2894074
CAS No.: 821767-83-3
M. Wt: 350.345
InChI Key: DELURYLODDEQAM-UHFFFAOYSA-N
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Description

4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring, a trifluoromethyl-substituted phenyl group, and a piperazine ring linked through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-6-14(7-5-13)22-16(25)24-11-9-23(10-12-24)15-3-1-2-8-21-15/h1-8H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELURYLODDEQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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